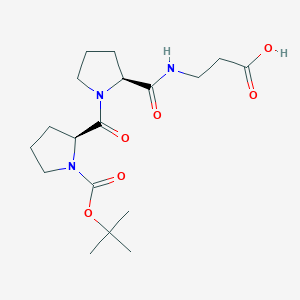
Tetrabromopyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromopyrazine is a halogenated heterocyclic compound with the molecular formula C4Br4N2 It is a derivative of pyrazine, where four hydrogen atoms are replaced by bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabromopyrazine can be synthesized through the bromination of pyrazine derivatives. One common method involves the reaction of tetrachloropyrazine with hydrogen bromide at temperatures ranging from 75 to 200°C in an inert solvent such as glacial acetic acid . This method ensures high yields of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct bromination of monobromopyrazine. this method can produce significant amounts of dibromopyrazine and tribromopyrazine isomers . To achieve higher yields of this compound, the reaction conditions are optimized to favor the formation of the tetrasubstituted product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: this compound can be reduced to form less brominated pyrazine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrazine derivatives where one or more bromine atoms are replaced by other functional groups.
Reduction Reactions: The major products are less brominated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrabromopyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of tetrabromopyrazine involves its interaction with biological targets, leading to its antimicrobial effects. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . Further research is needed to fully elucidate the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Tetrachloropyrazine: A chlorinated derivative of pyrazine used as a precursor in the synthesis of tetrabromopyrazine.
Tetrafluoropyrazine: A fluorinated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its high bromine content, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
23987-37-3 |
|---|---|
Molekularformel |
C4Br4N2 |
Molekulargewicht |
395.67 g/mol |
IUPAC-Name |
2,3,5,6-tetrabromopyrazine |
InChI |
InChI=1S/C4Br4N2/c5-1-2(6)10-4(8)3(7)9-1 |
InChI-Schlüssel |
SHLWADXOOVABBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B14171820.png)









![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)


